(2-Chloropyridin-3-yl)methanamine hydrochloride physical and chemical properties
(2-Chloropyridin-3-yl)methanamine hydrochloride physical and chemical properties
An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2-Chloropyridin-3-yl)methanamine hydrochloride is a cornerstone building block in contemporary medicinal chemistry. Its structure, featuring a reactive chlorine atom and a primary amine on a pyridine scaffold, offers dual functionality for constructing diverse and complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, synthetic routes, key chemical reactions, and applications, with an emphasis on its strategic role in the drug discovery and development pipeline. The content herein is synthesized from established chemical principles and data to provide actionable insights for laboratory professionals.
Introduction: The Strategic Value of a Bifunctional Synthon
In the landscape of pharmaceutical development, pyridine derivatives are classified as "privileged structures" due to their frequent occurrence in a wide range of biologically active compounds.[1][2] (2-Chloropyridin-3-yl)methanamine hydrochloride leverages this valuable core, presenting two distinct points for chemical modification. The chlorine atom at the 2-position is activated for nucleophilic aromatic substitution (SNAr) and participation in cross-coupling reactions, while the primary aminomethyl group at the 3-position is a versatile handle for amide bond formation, reductive amination, and other nucleophilic additions.[1][2] This bifunctional nature makes it an exceptionally useful intermediate for generating libraries of analogues during lead optimization campaigns, significantly accelerating the discovery of novel therapeutic agents.[1]
Physicochemical Properties
A precise understanding of a compound's physical and chemical characteristics is critical for experimental design, from reaction setup to purification and formulation. The hydrochloride salt form generally confers increased stability and solubility in aqueous media compared to the free base.
| Property | Value | Source(s) |
| CAS Number | 916210-98-5 (Isomer specific) | [3] |
| Molecular Formula | C₆H₈Cl₂N₂ | [3] |
| Molecular Weight | 179.05 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | Data not consistently available | [3] |
| Boiling Point | 216.2 °C (Predicted for free base) | [4] |
| Solubility | No specific data available, but generally soluble in polar solvents | |
| Stability | Stable under recommended storage conditions | [3] |
Synthesis and Chemical Reactivity
Synthetic Pathway: From Nitrile to Amine
The most prevalent synthetic route to (2-Chloropyridin-3-yl)methanamine is the chemical reduction of the corresponding nitrile, 2-chloro-3-cyanopyridine. This transformation is a fundamental process in organic synthesis, achievable with various hydride-based reducing agents.
Experimental Protocol: General Procedure for the Reduction of 2-Chloro-3-cyanopyridine
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Inert Atmosphere Setup: A multi-necked, flame-dried round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Causality: The use of an inert atmosphere is critical to prevent the quenching of the highly reactive reducing agent by atmospheric moisture and oxygen.
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Reagent Suspension: A reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is carefully suspended in an anhydrous ethereal solvent (e.g., THF, Diethyl Ether) within the flask.
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Controlled Addition: A solution of 2-chloro-3-cyanopyridine in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension, typically at a reduced temperature (0 °C). Causality: This controlled, cooled addition is a key safety and process control measure to manage the highly exothermic reaction and prevent dangerous temperature spikes or side reactions.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion, which is monitored by an appropriate analytical method like Thin-Layer Chromatography (TLC).
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Work-up and Quenching: The reaction is cautiously quenched by the sequential, slow addition of water followed by an aqueous base solution (e.g., 15% NaOH). Trustworthiness: This specific quenching procedure (Fieser workup) is a well-established and reliable method for safely neutralizing the excess hydride reagent and precipitating the aluminum salts into a filterable solid.
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Isolation of Free Base: The resulting slurry is filtered, and the solid residue is washed with additional solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude free base amine.
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Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., ethyl acetate or isopropanol), and a solution of HCl (e.g., HCl in ether or isopropanol) is added. The precipitated (2-Chloropyridin-3-yl)methanamine hydrochloride is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Caption: Logical relationship of the molecule's primary reaction sites.
Applications in Drug Discovery
(2-Chloropyridin-3-yl)methanamine hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a critical intermediate. [1]Its structure is a frequent starting point in the synthesis of compounds targeting a multitude of disease areas. More than 250 FDA-approved drugs contain chlorine, highlighting the element's importance in modulating pharmacokinetic and pharmacodynamic properties. [5]This building block provides a reliable framework for accessing novel chemical space in areas such as:
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Oncology: As a scaffold for kinase inhibitors.
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Neuroscience: In the development of ligands for CNS receptors.
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Infectious Diseases: For the synthesis of novel antibacterial or antiviral agents.
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Agrochemicals: It also serves as an intermediate in the synthesis of modern pesticides. [4]
Safety and Handling
Proper laboratory practice is paramount when handling this compound. Based on data for the substance and its isomers, the following hazards are identified:
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Hazard Classification: Harmful if swallowed (Acute toxicity, oral). Causes skin irritation and serious eye irritation. May cause respiratory irritation. [3][6]* GHS Hazard Statements: H302, H315, H319, H335. [3]* Precautionary Measures (P-Statements):
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Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. [3] * Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]* Storage: Store locked up in a well-ventilated place. Keep the container tightly closed. [3]* Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents. [3]
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Conclusion
(2-Chloropyridin-3-yl)methanamine hydrochloride is a high-value, versatile chemical intermediate. Its defined physicochemical properties and predictable, dual-mode reactivity make it an indispensable tool for medicinal chemists and process developers. The strategic application of this building block enables the efficient exploration of chemical diversity, ultimately facilitating the discovery and synthesis of next-generation pharmaceuticals and agrochemicals.
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